Exatecan Payload Potency: 6-Fold and 28-Fold Superior to SN-38 and Topotecan
The Exatecan payload in Val-Ala-PABC-Exatecan exhibits anti-proliferative activity approximately 6-fold greater than SN-38 (the active metabolite of irinotecan) and 28-fold greater than topotecan when evaluated against a panel of 32 malignant cell lines . In direct topoisomerase I enzymatic assays using enzyme extracted from SUIT-2 human pancreatic cancer cells, Exatecan (DX-8951) inhibited topoisomerase I activity with an IC₅₀ of 0.82 μg/mL, compared to 2.3 μg/mL for SN-38 [1].
| Evidence Dimension | Anti-proliferative potency (fold difference) |
|---|---|
| Target Compound Data | 6-fold more potent than SN-38; 28-fold more potent than topotecan |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan); topotecan |
| Quantified Difference | 6× vs SN-38; 28× vs topotecan |
| Conditions | 32 malignant cell lines panel; topoisomerase I extracted from SUIT-2 cells |
Why This Matters
Higher payload potency enables lower antibody doses or reduced drug-to-antibody ratios to achieve equivalent cytotoxicity, potentially improving the therapeutic index of the final ADC.
- [1] Takiguchi, S., et al. Antitumor effect of DX-8951, a novel camptothecin analog, on human pancreatic tumor cells and their CPT-11-resistant variants cultured in vitro and xenografted into nude mice. Jpn J Cancer Res 1997, 88(8), 760-769. View Source
